Fragment Optimization Differentiator: Pyrazoloadenine as a Starting Point for Selective RET Inhibitors
The unsubstituted pyrazoloadenine fragment exhibits activity against RET kinase in a biochemical assay, but also shows off-target cytotoxicity in non-RET-driven cell lines (EC50 = 1 and 3 µM) [1]. This poor selectivity profile, while a limitation for use as a tool compound, is a critical differentiator for its value in FBDD. The study demonstrates that chemical optimization of this fragment can yield a lead compound (8p) with drastically improved potency (RET IC50 = 0.000326 µM) and enhanced selectivity over the parental fragment, highlighting Pyrazoloadenine's validated tractability [1]. This provides a direct, quantitative benchmark for any FBDD program: the goal is to improve upon the fragment's initial RET activity while reducing its non-specific cytotoxicity (EC50 = 1-3 µM).
| Evidence Dimension | RET inhibition and cellular selectivity improvement via FBDD |
|---|---|
| Target Compound Data | Unsubstituted pyrazoloadenine fragment: Active on RET; Non-RET-driven cell viability EC50 = 1 and 3 μM [1]. |
| Comparator Or Baseline | Optimized lead compound 8p (derived from pyrazoloadenine): RET IC50 = 0.000326 μM [1]. |
| Quantified Difference | ~1785-fold improvement in RET potency (3μM EC50 vs 0.000326μM IC50) achieved through fragment optimization. |
| Conditions | Biochemical RET kinase assay; Cellular viability assays on non-RET-driven cell lines [1]. |
Why This Matters
This demonstrates a validated starting point for improving selectivity, which is a key procurement consideration for FBDD campaigns targeting RET-driven cancers.
- [1] Saha D, Ryan KR, Lakkaniga NR, et al. Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach. ChemMedChem. 2021;16(10):1605-1608. View Source
